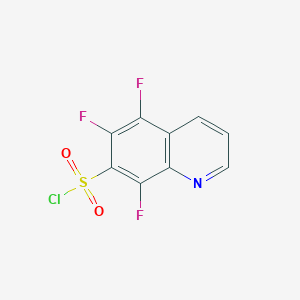
5,6,8-Trifluoroquinoline-7-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,8-Trifluoroquinoline-7-sulfonyl chloride is a fluorinated quinoline derivative. This compound is characterized by the presence of three fluorine atoms at positions 5, 6, and 8 on the quinoline ring, and a sulfonyl chloride group at position 7. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and chemical stability, making it a valuable compound in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8-Trifluoroquinoline-7-sulfonyl chloride typically involves the fluorination of quinoline derivatives followed by sulfonylation. One common method includes the nucleophilic substitution of halogen atoms on quinoline with fluorine atoms. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The sulfonylation step is typically carried out using chlorosulfonic acid or sulfuryl chloride in the presence of a suitable solvent .
Analyse Des Réactions Chimiques
Types of Reactions
5,6,8-Trifluoroquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The quinoline ring can undergo oxidation or reduction reactions, altering its electronic properties.
Cross-coupling reactions: The compound can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-coupling: Palladium or nickel catalysts in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, oxidized or reduced quinoline compounds, and various cross-coupled products .
Applications De Recherche Scientifique
5,6,8-Trifluoroquinoline-7-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antiviral, and anticancer activities.
Mécanisme D'action
The mechanism of action of 5,6,8-Trifluoroquinoline-7-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the sulfonyl chloride group can form covalent bonds with nucleophilic sites on the target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrafluoroquinoline: A fully fluorinated quinoline derivative with similar chemical properties.
5,7,8-Trifluoroquinoline: Lacks the sulfonyl chloride group but shares the trifluorinated quinoline structure.
6-Trifluoromethyl-5,7,8-trifluoroquinoline: Contains an additional trifluoromethyl group, enhancing its chemical reactivity.
Uniqueness
5,6,8-Trifluoroquinoline-7-sulfonyl chloride is unique due to the presence of both the trifluorinated quinoline ring and the reactive sulfonyl chloride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H3ClF3NO2S |
|---|---|
Poids moléculaire |
281.64 g/mol |
Nom IUPAC |
5,6,8-trifluoroquinoline-7-sulfonyl chloride |
InChI |
InChI=1S/C9H3ClF3NO2S/c10-17(15,16)9-6(12)5(11)4-2-1-3-14-8(4)7(9)13/h1-3H |
Clé InChI |
SJVWPXJYUJLAHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C(=C2F)F)S(=O)(=O)Cl)F)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


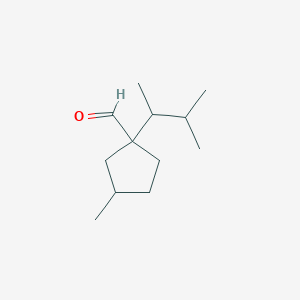




![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15272355.png)
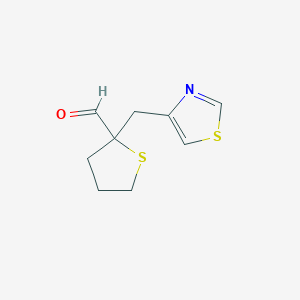
![3-{[(3-Methylbutyl)amino]methyl}phenol](/img/structure/B15272360.png)
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15272367.png)
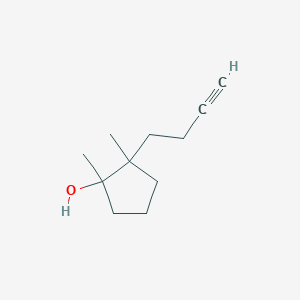
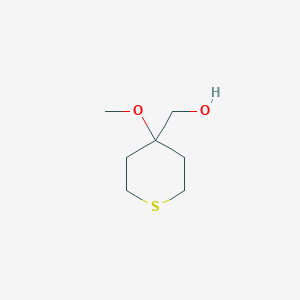


![[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15272415.png)
